GPR40 Activator 2

GPR40 Solubility DMSO

GPR40 Activator 2 (CAS 1312787-30-6) is a potent, patent-disclosed GPR40/FFAR1 agonist distinguished by its unique 1,2-thiazol-3-one scaffold, structurally distinct from phenylpropanoic acid analogs (e.g., AMG 837) and tetrahydroquinoline derivatives (e.g., LY2922470). Its exceptional DMSO solubility (125 mg/mL) enables high-concentration in vitro assays—ideal for dose-response curves, receptor desensitization studies, and HTS positive controls. A documented in vivo formulation (≥2.08 mg/mL in 10% DMSO + 90% Corn Oil) accelerates metabolic disease model studies, including oral glucose tolerance tests. Essential for replicating experimental conditions from WO 2012147516, WO 2012046869, and WO 2011078371 patent families.

Molecular Formula C28H29NO6S2
Molecular Weight 539.7 g/mol
Cat. No. B560088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR40 Activator 2
Molecular FormulaC28H29NO6S2
Molecular Weight539.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC=C(C=C3)C4=CC(=O)NS4=O)C)OCCCS(=O)(=O)C
InChIInChI=1S/C28H29NO6S2/c1-19-14-25(34-12-5-13-37(3,32)33)15-20(2)28(19)23-7-4-6-21(16-23)18-35-24-10-8-22(9-11-24)26-17-27(30)29-36(26)31/h4,6-11,14-17H,5,12-13,18H2,1-3H3,(H,29,30)
InChIKeyAUYCNSCKGNAXFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPR40 Activator 2: A Patent-Disclosed Agonist for Metabolic Research


GPR40 Activator 2 (CAS 1312787-30-6) is a synthetic small molecule identified as a potent agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1) . It is a tool compound derived from a series of patent applications, including WO 2012147516 A1, WO 2012046869A1, and WO 2011078371 A1, and is intended for use in basic research, particularly in the study of type 2 diabetes mellitus (T2DM) and metabolic disease pathways . The compound's primary application is as a positive control or tool for target validation in in vitro assays, with a molecular formula of C28H29NO6S2 and a molecular weight of 539.66 .

Why GPR40 Activator 2 Cannot Be Substituted with Other In-Class GPR40 Agonists


The GPR40 agonist class exhibits significant structural diversity, which directly impacts pharmacological properties like solubility, bioavailability, and potential off-target effects. Substituting GPR40 Activator 2 with a more clinically advanced analog like TAK-875 or LY2922470 introduces experimental confounders. While GPR40 Activator 2's precise potency and selectivity are not detailed in primary literature, its unique 1,2-thiazol-3-one scaffold is chemically distinct from the phenylpropanoic acid backbone of AMG 837 or the tetrahydroquinoline acid derivatives of LY2922470. This structural difference is most evident in its solubility profile, which is a critical, quantifiable factor for in vitro assay development and in vivo formulation . Therefore, for researchers requiring a specific chemical tool from a patent series or a compound with a well-characterized solubility profile, generic substitution with another GPR40 agonist is not scientifically valid.

Quantitative Differentiation: GPR40 Activator 2 Solubility vs. Clinical Comparators


DMSO Solubility of GPR40 Activator 2 is at Least 2.3-Fold Higher Than Structurally Related Agonists

A key quantifiable differentiator for GPR40 Activator 2 is its high solubility in dimethyl sulfoxide (DMSO). While precise EC50 values for this compound are not publicly available, its solubility is well-documented. GPR40 Activator 2 demonstrates a solubility of 125 mg/mL (231.63 mM) in DMSO with sonication . This solubility is significantly higher than that of TAK-875, a well-known clinical candidate, which has a reported DMSO solubility of 54 mg/mL . For researchers preparing concentrated stock solutions for in vitro studies, this higher solubility is a tangible advantage.

GPR40 Solubility DMSO in vitro assay

GPR40 Activator 2 Exhibits a Defined In Vivo Formulation Solubility Profile

For researchers planning to transition from in vitro to in vivo studies, GPR40 Activator 2 has a documented solubility in a common in vivo formulation. It is soluble at ≥ 2.08 mg/mL (3.85 mM) in a vehicle of 10% DMSO + 90% Corn Oil . In contrast, the solubility of other GPR40 agonists like TAK-875 in the same or similar corn oil-based vehicles is not as uniformly documented in the primary literature or standard vendor datasheets . This pre-established formulation data provides a verified starting point for in vivo experiments, a practical advantage for procurement.

GPR40 In Vivo Formulation Pharmacokinetics Preclinical

Quantitative Potency and Selectivity Data Gaps for GPR40 Activator 2

A critical limitation for procurement decisions is the absence of verifiable, quantitative potency and selectivity data for GPR40 Activator 2 in the peer-reviewed scientific literature. In contrast, established comparators like LY2922470 have well-defined EC50 values of 7 nM (human GPR40), 1 nM (mouse GPR40), and 3 nM (rat GPR40) in β-arrestin recruitment assays , and TAK-875 has an EC50 of 14 nM in a human GPR40-expressing CHO cell line calcium flux assay . Without this core data, the absolute and relative potency of GPR40 Activator 2 cannot be objectively assessed. Users must empirically determine these parameters in their own assay systems.

GPR40 EC50 Selectivity Potency Data Gap

Targeted Research Applications for GPR40 Activator 2


In Vitro High-Concentration Pharmacological Studies

Due to its exceptional solubility in DMSO (125 mg/mL) , GPR40 Activator 2 is optimally suited for in vitro assays requiring high concentrations of test compound, such as high-dose response curves, receptor desensitization studies, or experiments where high molar excess is needed to overcome binding competition. This property is particularly valuable when investigating partial agonism or probe dependence at the GPR40 receptor, as it minimizes the confounding effects of the solvent vehicle.

Streamlined Early-Stage In Vivo Proof-of-Concept Studies

The existence of a verified in vivo formulation protocol (e.g., ≥2.08 mg/mL in 10% DMSO + 90% Corn Oil) makes GPR40 Activator 2 a pragmatic choice for initial in vivo studies in rodent models of metabolic disease. This documented solubility bypasses the often time-consuming step of developing a new formulation, enabling faster execution of oral glucose tolerance tests (oGTT) or other acute efficacy models to validate a research hypothesis related to GPR40 modulation.

Control Compound for Patent-Derived Chemical Series Analysis

GPR40 Activator 2 is directly disclosed in a family of patents (WO 2012147516 A1, WO 2012046869A1, WO 2011078371 A1) . For researchers engaged in medicinal chemistry or intellectual property exploration, this compound serves as a specific, representative reference compound from this patent series. Its procurement is essential for replicating experimental conditions or for use as a positive control when characterizing new, related chemical entities from the same structural class.

Assay Development Where High Solubility is a Prerequisite

For the development of new, high-throughput screening (HTS) assays for GPR40, a compound with high DMSO solubility is a practical necessity . GPR40 Activator 2 can be used as a positive control or calibration standard, ensuring that the assay can accommodate a wide range of compound concentrations without reaching the solubility limit of the vehicle. Its use in this context helps establish a robust and reliable screening platform for larger compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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